Parp7-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H25F6N7O3 |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
1-[2-[3-[(3aR,7aR)-4-[5-(trifluoromethyl)pyrimidin-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]-3-oxopropoxy]ethyl]-3-(trifluoromethyl)-5H-pyrrolo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C24H25F6N7O3/c25-23(26,27)14-10-31-22(32-11-14)37-5-1-2-16-17(37)3-6-36(16)19(38)4-8-40-9-7-35-13-15(24(28,29)30)20-18(35)12-33-34-21(20)39/h10-13,16-17H,1-9H2,(H,34,39)/t16-,17-/m1/s1 |
InChI Key |
AEIYWADHPQPDJP-IAGOWNOFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |
Canonical SMILES |
C1CC2C(CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for Parp7-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-19 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, with an IC50 value of ≤10 nM. PARP7 is a mono-ADP-ribosyltransferase (mART) that plays a critical role in regulating various cellular processes, including the innate immune response, transcriptional regulation, and protein degradation. Upregulation of PARP7 has been observed in several cancers, where it acts as a negative regulator of the type I interferon (IFN) signaling pathway, thereby promoting immune evasion. This compound, by inhibiting PARP7, can restore type I IFN signaling, leading to both cancer cell-autonomous anti-proliferative effects and the stimulation of an anti-tumor immune response. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
PARP7 is a key negative regulator of the cGAS-STING and RIG-I cytosolic nucleic acid sensing pathways. It catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a crucial kinase for the activation of Interferon Regulatory Factor 3 (IRF3). This modification prevents TBK1 autophosphorylation and subsequent activation, thereby suppressing the production of type I interferons and downstream interferon-stimulated genes (ISGs). This compound competitively binds to the NAD+ binding site of PARP7, inhibiting its catalytic activity. This leads to the reactivation of TBK1, phosphorylation of IRF3, and transcription of type I IFNs and ISGs, which can induce cell cycle arrest, apoptosis, and immune cell recruitment to the tumor microenvironment.
Beyond its role in interferon signaling, PARP7 is also involved in the regulation of the Aryl Hydrocarbon Receptor (AHR) and the Androgen Receptor (AR). PARP7 can MARylate these nuclear receptors, often leading to their proteasomal degradation in a negative feedback loop.[1][2][3] Inhibition of PARP7 can, therefore, stabilize AHR and AR and modulate their transcriptional activities.
Data Presentation
The following tables summarize key quantitative data for PARP7 inhibitors. While specific cellular EC50 values for this compound are not yet publicly available, the provided IC50 and data for the well-characterized PARP7 inhibitor RBN-2397 can be used as a reference for experimental design.
| Compound | Parameter | Value | Assay |
| This compound | IC50 | ≤10 nM | Biochemical |
| RBN-2397 | IC50 | <3 nM | Biochemical |
| RBN-2397 | Kd | 0.001 µM | Biophysical |
| RBN-2397 | EC50 (MARylation) | 1 nM | Cell-based |
| RBN-2397 | IC50 (Proliferation) | 20 nM | NCI-H1373 cells |
Recommended Cell Lines
The sensitivity of cancer cell lines to PARP7 inhibition can vary. Cell lines with a constitutively active or inducible type I interferon response are generally more sensitive. The following cell lines have been used in studies with PARP7 inhibitors:
-
NCI-H1373 (Human lung adenocarcinoma): Known to be sensitive to PARP7 inhibition.
-
CT26 (Murine colon carcinoma): Used to study the immune-stimulatory effects of PARP7 inhibitors in syngeneic models.
-
OVCAR3, OVCAR4 (Human ovarian cancer): Used to investigate the effects on cell proliferation and migration.
-
Prostate Cancer Cell Lines (e.g., VCaP, LNCaP): For studying the interplay between PARP7 and androgen receptor signaling.
-
Mouse Embryonic Fibroblasts (MEFs): Useful for mechanistic studies of the cGAS-STING pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound. As a starting point, concentration ranges similar to those effective for RBN-2397 can be used, followed by optimization.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a concentration range from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 3 to 6 days.
-
On the day of analysis, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis of PARP7 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of TBK1 and the expression of PARP7 itself.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-PARP7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 18-24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol measures the induction of ISG expression following treatment with this compound.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., IFIT1, CXCL10, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from equal amounts of RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the DMSO-treated control.
Mandatory Visualizations
PARP7 Signaling Pathway
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Experimental Workflow for this compound
Caption: General workflow for evaluating this compound in cell culture.
References
Application Note: Cell-Based Assay for Measuring Parp7-IN-19 IC50
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer biology.[1][2][3] PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][4][5] It catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), which prevents TBK1's activation and subsequently suppresses the production of type I interferons.[1][4] In the context of oncology, PARP7 is considered a promising therapeutic target because its inhibition can restore IFN-I signaling, leading to enhanced anti-tumor immunity.[6][7][8] Parp7-IN-19 is a novel small molecule inhibitor designed to target the catalytic activity of PARP7. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the induction of Interferon-beta (IFN-β) expression.
Signaling Pathway
PARP7 plays a crucial role in suppressing the innate immune response. In the presence of cytosolic nucleic acids, cellular sensors like cGAS and RIG-I activate STING and MAVS, respectively.[4] This leads to the recruitment and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[4] PARP7 acts as a brake on this pathway by mono-ADP-ribosylating TBK1, thereby inhibiting its kinase activity and downstream signaling.[1][4] Inhibition of PARP7 by compounds like this compound is expected to release this brake, leading to increased TBK1 activity and subsequent IFN-β production.
Experimental Protocol
This protocol describes a cell-based assay to determine the IC50 value of this compound by quantifying the induction of IFN-β mRNA in NCI-H1373 human lung carcinoma cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials and Reagents:
-
Cell Line: NCI-H1373 (ATCC® CRL-5861™)
-
Culture Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compound: this compound (dissolved in DMSO)
-
RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit)
-
Reverse Transcription Kit: (e.g., Thermo Fisher™ High-Capacity cDNA Reverse Transcription Kit)
-
qPCR Master Mix: (e.g., Applied Biosystems™ PowerUp™ SYBR™ Green Master Mix)
-
Primers:
-
Human IFN-β1 (Forward and Reverse)
-
Human GAPDH (Forward and Reverse) - for normalization
-
-
Plates: 96-well cell culture plates
-
Reagents: PBS, Trypsin-EDTA, DMSO
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM RBN-2397).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 24 hours at 37°C.
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for IFN-β1 and the housekeeping gene GAPDH.
-
Perform qPCR using a standard thermal cycling protocol.
-
Record the cycle threshold (Ct) values for each gene in each sample.
-
-
Data Analysis:
-
Normalize the Ct values of IFN-β1 to the Ct values of GAPDH for each sample (ΔCt = Ct_IFN-β - Ct_GAPDH).
-
Calculate the fold change in IFN-β expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2^(-ΔΔCt)).
-
Plot the fold change in IFN-β expression against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that elicits a 50% maximal response in IFN-β induction.
-
Data Presentation
The following table summarizes hypothetical results for the dose-dependent induction of IFN-β mRNA expression by this compound in NCI-H1373 cells.
| This compound Conc. (nM) | Log [Conc.] | Mean Fold Change in IFN-β mRNA | Std. Deviation |
| 0 (Vehicle) | - | 1.0 | 0.2 |
| 1 | 0 | 1.5 | 0.3 |
| 10 | 1 | 8.2 | 1.1 |
| 50 | 1.7 | 25.6 | 3.4 |
| 100 | 2 | 48.9 | 5.7 |
| 250 | 2.4 | 75.3 | 8.1 |
| 500 | 2.7 | 92.1 | 9.5 |
| 1000 | 3 | 98.7 | 10.2 |
| 10000 | 4 | 100.5 | 11.0 |
Calculated IC50: Based on the sigmoidal dose-response curve generated from the data above, the calculated IC50 value for this compound would be approximately 85 nM .
Conclusion
This application note provides a comprehensive protocol for determining the cellular potency of the PARP7 inhibitor, this compound. The described assay leverages the known mechanism of PARP7 in regulating the type I interferon pathway and provides a robust and quantifiable readout. This method is suitable for screening and characterizing novel PARP7 inhibitors in a physiologically relevant context, aiding in the drug development process for new cancer therapeutics.
References
- 1. PARP7 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. intodna.com [intodna.com]
Application Notes and Protocols for Parp7-IN-19 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-19 is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of the type I interferon (IFN-I) signaling pathway.[1][2][3] PARP7 acts as a negative regulator of this pathway, and its inhibition can restore IFN-I signaling, which has therapeutic potential in oncology.[4][5] These application notes provide detailed protocols for assessing the solubility and stability of this compound for its effective use in in vitro assays.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₄H₂₅F₆N₇O₃ |
| Molecular Weight | 573.49 g/mol |
| CAS Number | 3033778-34-3 |
| Reported IC₅₀ | ≤10 nM for PARP7 |
PARP7 Signaling Pathway
PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway. In the presence of cytosolic nucleic acids, cellular sensors like cGAS and RIG-I activate downstream signaling molecules STING and MAVS, respectively. This leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of IFN-I genes. PARP7 can mono-ADP-ribosylate and inhibit TBK1, thereby dampening the IFN-I response. Inhibition of PARP7 with compounds like this compound blocks this negative regulation, leading to a restored and enhanced IFN-I signaling.[1][2][3]
Caption: PARP7 negatively regulates the cGAS-STING-TBK1 axis of the type I interferon pathway.
Solubility Data
Quantitative solubility data for this compound is not publicly available. The following tables are provided as templates and are populated with representative data for a generic small molecule inhibitor. It is crucial to determine the experimental solubility of this compound in the specific buffers and media used in your assays.
Table 1: Kinetic Solubility of a Representative Small Molecule Inhibitor
| Assay Medium | Concentration (µM) | Result |
| PBS, pH 7.4 | 50 | Soluble |
| PBS, pH 7.4 | 100 | Partially Soluble |
| PBS, pH 7.4 | 200 | Insoluble |
| DMEM + 10% FBS | 50 | Soluble |
| DMEM + 10% FBS | 100 | Soluble |
| RPMI + 10% FBS | 50 | Soluble |
Table 2: Thermodynamic Solubility of a Representative Small Molecule Inhibitor
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| Water | < 1 | < 0.002 |
| PBS, pH 7.4 | 25 | 0.044 |
| DMSO | > 1000 | > 1.74 |
| Ethanol | 150 | 0.262 |
Stability Data
Specific stability data for this compound is not publicly available. The following table provides a template with representative data for a generic small molecule inhibitor. It is recommended to perform stability studies under your specific experimental conditions.
Table 3: Chemical Stability of a Representative Small Molecule Inhibitor in Aqueous Buffers
| Buffer | pH | Temperature (°C) | Time (hours) | % Remaining |
| PBS | 7.4 | 37 | 0 | 100 |
| PBS | 7.4 | 37 | 2 | 98 |
| PBS | 7.4 | 37 | 6 | 95 |
| PBS | 7.4 | 37 | 24 | 91 |
| Glycine-HCl | 3.0 | 37 | 24 | 85 |
| Tris-HCl | 8.5 | 37 | 24 | 93 |
Experimental Protocols
Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of this compound.
Caption: Workflow for determining kinetic solubility by nephelometry.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to achieve a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well clear bottom plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 10 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the light scattering of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (PBS with 1% DMSO).
Thermodynamic Solubility Assay by Shake-Flask Method
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Chemical Stability Assay in Aqueous Buffers
This protocol assesses the stability of this compound in different aqueous solutions over time.
Caption: Workflow for assessing the chemical stability of a compound in vitro.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., PBS at pH 5.0, 7.4, and 9.0)
-
Temperature-controlled incubator or water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Spike the stock solution into pre-warmed aqueous buffers to a final concentration of 1-5 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
-
Immediately quench the degradation by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound.
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) can be determined by plotting the natural logarithm of the remaining concentration against time.[6]
General Recommendations
-
Stock Solutions: It is recommended to prepare concentrated stock solutions of this compound in an anhydrous organic solvent such as DMSO. For a related compound, PARP7-IN-15, a solubility of 200 mg/mL in DMSO has been reported, requiring ultrasonication.[7] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions in aqueous buffers for in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.
-
Quality Control: Always include appropriate controls in your experiments. For solubility assays, use compounds with known high and low solubility. For stability assays, include a known stable and a known unstable compound.
By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their in vitro studies.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 - Wikipedia [en.wikipedia.org]
- 4. intodna.com [intodna.com]
- 5. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lentiviral-Mediated PARP7 Knockdown and Pharmacological Inhibition with Parp7-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in oncology and immunology.[1] PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response to cellular stress and pathogens, including the presence of cytosolic nucleic acids in cancer cells.[2][3] By mono-ADP-ribosylating and inhibiting TANK-binding kinase 1 (TBK1), PARP7 effectively acts as a "brake" on anti-tumor immunity, allowing cancer cells to evade immune detection.[1][4]
Targeting PARP7, either through genetic knockdown or pharmacological inhibition, can release this brake, restoring IFN-I signaling. This leads to both direct cancer cell-autonomous effects and the activation of a robust anti-tumor immune response.[3][5] These application notes provide detailed protocols for two key research methodologies: the stable knockdown of PARP7 using a lentiviral-based shRNA system and the characterization of a potent PARP7 inhibitor.
Note: "Parp7-IN-19" is used as a representative name for a PARP7 inhibitor. The protocols and data provided are based on the well-characterized and selective PARP7 inhibitor, RBN-2397, which has been evaluated in preclinical and clinical settings.[1][6]
PARP7 Signaling Pathway and Experimental Strategy
The diagram below illustrates the central role of PARP7 in suppressing the type I interferon response and the overarching experimental workflow to investigate its function.
Caption: PARP7 negatively regulates Type I IFN signaling by inhibiting TBK1.
Caption: Workflow for PARP7 knockdown and inhibitor treatment.
Data Presentation
Table 1: Reagent Quantities for Lentiviral Packaging Transfection This table provides recommended starting quantities for co-transfecting HEK293T cells for lentivirus production, scalable for different culture vessel sizes.[7][8]
| Vessel | Cell Seeding (Day 1) | Transfer Plasmid (shPARP7) | Packaging Mix (psPAX2 + pMD2.G) | Transfection Reagent (e.g., PEI, 1mg/mL) | Total DNA:PEI Ratio |
| 6-well plate | 5 x 10⁵ cells | 1.0 µg | 1.0 µg | 6.0 µL | 1:3 (w:w) |
| 10 cm dish | 4.0 x 10⁶ cells | 5.0 µg | 5.0 µg | 30.0 µL | 1:3 (w:w) |
| 15 cm dish | 1.25 x 10⁷ cells | 12.5 µg | 12.5 µg | 75.0 µL | 1:3 (w:w) |
Table 2: Representative Cellular Activity of PARP7 Inhibitor RBN-2397 The following table summarizes reported IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values for the PARP7 inhibitor RBN-2397 in different ovarian cancer cell lines and a target engagement assay.
| Cell Line / Assay | Parameter | Value | Reference |
| OVCAR4 | Cell Viability IC₅₀ | 727.2 nM | [9] |
| OVCAR3 | Cell Viability IC₅₀ | 1159 nM | [9] |
| CT-26 Split NanoLuc Assay | Target Engagement EC₅₀ | 13.7 nM | [4][10] |
Experimental Protocols
Protocol 1: Lentiviral Packaging for PARP7 Knockdown
Materials:
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (Growth Medium)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer vector: pLKO.1-puro with validated shRNA sequence targeting PARP7
-
2nd Generation Packaging Plasmids: psPAX2 and pMD2.G
-
Transfection reagent: Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)[12]
-
0.45 µm polyethersulfone (PES) syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Standard tissue culture dishes (e.g., 10 cm)
Procedure:
-
Day 0: Seed HEK293T Cells
-
Ensure even cell distribution to achieve ~70-80% confluency on the day of transfection.[13] Incubate at 37°C, 5% CO₂ overnight.
-
Day 1: Co-transfection
-
In a sterile 1.5 mL tube, prepare the DNA mixture:
-
5 µg of pLKO.1-shPARP7 plasmid
-
3.75 µg of psPAX2 plasmid
-
1.25 µg of pMD2.G plasmid
-
Add Opti-MEM to a final volume of 500 µL. Mix gently.
-
-
In a separate sterile tube, dilute 30 µL of PEI (1 mg/mL) into 500 µL of Opti-MEM.
-
Add the PEI solution to the DNA mixture, vortex briefly, and incubate for 20-30 minutes at room temperature.[14]
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Medium
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complex.[12]
-
Gently add 10 mL of fresh, pre-warmed Growth Medium.
-
Return the dish to the incubator.
-
-
Day 3 & 4: Harvest Viral Supernatant
-
First Harvest (48h post-transfection): Carefully collect the entire 10 mL of supernatant (which contains the lentiviral particles) into a sterile 15 mL conical tube. Store at 4°C.[14]
-
Add 10 mL of fresh Growth Medium back to the cells and return to the incubator.
-
Second Harvest (72h post-transfection): Collect the supernatant again and pool it with the first harvest.[13]
-
Centrifuge the pooled supernatant at 1,500 rpm for 5 minutes to pellet any detached cells.[14]
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.[7]
-
Aliquot the viral supernatant into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Protocol 2: this compound Treatment and IC₅₀ Determination
This protocol outlines the treatment of cancer cells with a PARP7 inhibitor and the determination of its half-maximal inhibitory concentration (IC₅₀) using an MTT assay.[15]
Materials:
-
Target cancer cell line (e.g., OVCAR4, CT26)
-
This compound (e.g., RBN-2397) dissolved in DMSO to a 10 mM stock
-
96-well tissue culture plates
-
Complete growth medium for the target cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
-
Day 2: Drug Treatment
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different drug concentrations (or vehicle) to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Day 5: MTT Assay
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Observe the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log-transformed drug concentration.
-
Use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ value.
-
Protocol 3: Validation of PARP7 Knockdown and Inhibition
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level
This protocol is used to quantify the reduction in PARP7 mRNA following lentiviral shRNA transduction.[16]
-
RNA Isolation: After lentiviral transduction and selection, harvest at least 1 x 10⁶ cells. Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[16]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for PARP7 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of PARP7 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shPARP7 group to a non-targeting shRNA control group.
B. Western Blot for Protein Level
This protocol is used to assess the change in PARP7 protein levels. Note that catalytic inhibitors like RBN-2397 often stabilize and increase total PARP7 protein levels, which serves as a marker of target engagement.[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PARP7 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., α-tubulin or GAPDH).
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control.
References
- 1. PARP7 - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. intodna.com [intodna.com]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. origene.com [origene.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.org [mdanderson.org]
- 12. addgene.org [addgene.org]
- 13. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 14. hollingscancercenter.org [hollingscancercenter.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Parp7-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, playing a significant role in tumor immune evasion.[1][2][3][4][5] PARP7 catalyzes the mono-ADP-ribosylation (MARylation) of target proteins, including TANK-binding kinase 1 (TBK1), which suppresses the downstream signaling cascade required for IFN-I production.[3][4][5][6] Inhibition of PARP7 has been shown to restore IFN-I signaling within the tumor microenvironment, leading to enhanced anti-tumor immunity. This is characterized by increased infiltration and activation of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and a shift in macrophage polarization towards a pro-inflammatory M1 phenotype.
Parp7-IN-19 is a potent inhibitor of PARP7 with a reported IC50 of ≤10 nM.[7] By blocking the catalytic activity of PARP7, this compound is expected to phenocopy the effects of other well-characterized PARP7 inhibitors, such as RBN-2397, in stimulating an anti-tumor immune response.[1][8][9][10] Flow cytometry is an indispensable tool for characterizing the complex changes in the immune cell landscape following treatment with PARP7 inhibitors. This document provides detailed protocols for the analysis of various immune cell populations in response to this compound treatment.
Signaling Pathway of PARP7 Inhibition
This compound, by inhibiting PARP7, lifts the brake on the type I interferon signaling pathway. This initiates a cascade of events leading to an anti-tumor immune response.
Caption: PARP7 inhibition by this compound leads to immune activation.
Experimental Workflow
A typical experimental workflow for assessing the immunological effects of this compound in a preclinical tumor model is outlined below.
Caption: Workflow for analyzing immune cells after this compound treatment.
Key Experimental Protocols
In Vivo Tumor Model and this compound Treatment
-
Cell Culture: Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice (e.g., BALB/c).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group should receive the same volume of the vehicle solution.
-
Tumor Growth Monitoring: Monitor tumor growth and animal health regularly.
-
Endpoint: At the experimental endpoint, euthanize the mice and harvest the tumors for analysis.
Preparation of Single-Cell Suspension from Tumors
-
Tumor Dissociation: Mechanically dissociate the harvested tumors and digest them using an enzymatic solution (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Filtration: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.
Flow Cytometry Staining of Immune Cells
-
Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for various immune cell populations. (See Table 2 for a suggested panel).
-
Viability Staining: Include a viability dye to exclude dead cells from the analysis.
-
Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer) between staining steps.
-
Resuspension: Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in the following tables for clear comparison between treatment and control groups.
Table 1: Expected Changes in Immune Cell Populations after this compound Treatment
| Immune Cell Population | Key Markers | Expected Change with this compound |
| Lymphoid Cells | ||
| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase |
| Activated CD8+ T Cells | CD45+, CD3+, CD8+, Granzyme B+ | Increase |
| NK Cells | CD45+, NK1.1+, CD3- | Increase |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease |
| Myeloid Cells | ||
| Total Macrophages | CD45+, CD11b+, F4/80+ | Variable |
| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | Increase |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | Decrease |
Table 2: Suggested Flow Cytometry Antibody Panel for Tumor-Infiltrating Lymphocytes
| Target | Fluorochrome | Purpose |
| Live/Dead Stain | e.g., Zombie Aqua | Exclude dead cells |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD3 | e.g., APC-Cy7 | T cell marker |
| CD4 | e.g., PE-Cy7 | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| NK1.1 | e.g., FITC | NK cell marker |
| CD11b | e.g., BV605 | Myeloid cell marker |
| F4/80 | e.g., PE | Macrophage marker |
| CD86 | e.g., BV786 | M1 Macrophage marker |
| CD206 | e.g., APC | M2 Macrophage marker |
| Granzyme B | e.g., Alexa Fluor 700 | Marker of cytotoxic cell activation |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cell marker |
Logical Relationship of the Experiment
The underlying logic of this experimental approach is to test the hypothesis that inhibiting PARP7 with this compound will lead to a more robust anti-tumor immune response.
References
- 1. intodna.com [intodna.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP7 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 9. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Parp7-IN-19 off-target effects and kinase profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Parp7-IN-19 and its close analog, RBN-2397.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and RBN-2397?
This compound is a potent inhibitor of PARP7 with a reported IC50 of ≤10nM. It is structurally related to RBN-2397, a first-in-class, orally active, and selective PARP7 inhibitor that has been evaluated in clinical trials. For the purposes of experimental design and troubleshooting, information available for RBN-2397 is highly relevant to this compound.
Q2: What is the primary mechanism of action for this compound?
This compound is a potent, NAD+ competitive inhibitor of the mono-ADP-ribosyltransferase PARP7.[1][2] PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway.[3] By inhibiting PARP7, this compound restores type I IFN signaling, which can lead to both direct anticancer effects and stimulation of an anti-tumor immune response.[1][3]
Q3: What are the expected on-target cellular effects of this compound?
In cancer cells with competent type I IFN signaling, treatment with a PARP7 inhibitor like RBN-2397 is expected to:
-
Induce the expression of interferon-stimulated genes (ISGs).[3]
-
Inhibit cancer cell proliferation.[4]
-
In some contexts, induce tumor-specific adaptive immune memory.[1][4]
Q4: I am not observing the expected increase in STAT1 phosphorylation after treatment. What could be the issue?
Several factors could contribute to a lack of STAT1 phosphorylation:
-
Cell Line Competency: The cell line may have a deficient or non-responsive type I interferon signaling pathway. Confirm the integrity of the pathway using a known activator like poly(I:C).
-
Compound Concentration: Ensure the concentration of this compound is sufficient to inhibit PARP7 in your cellular system. The reported cellular EC50 for MARylation inhibition by RBN-2397 is 1 nM.[1][4]
-
Treatment Duration: The kinetics of STAT1 phosphorylation can vary between cell lines. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal time point.
-
Assay Sensitivity: Ensure your western blot or other detection method is sensitive enough to detect changes in p-STAT1 levels.
Q5: My cell line seems resistant to the anti-proliferative effects of this compound. Why might this be?
Resistance to PARP7 inhibition can be multifactorial:
-
Low PARP7 Expression: The cell line may not express sufficient levels of PARP7. PARP7 expression can be induced by ligands that activate the aryl hydrocarbon receptor (AHR).[5]
-
Deficient Type I IFN Pathway: As mentioned previously, a non-functional type I IFN pathway will likely abrogate the anti-proliferative effects.
-
Alternative Growth Pathways: The cancer cells may rely on signaling pathways for survival that are independent of PARP7 and type I IFN signaling.
Q6: Are there known off-target effects of this compound that could confound my results?
Q7: What is "PARP7 trapping" and how might it affect my experiments?
Similar to how some PARP1 inhibitors "trap" PARP1 on chromatin, RBN-2397 has been shown to induce the trapping of PARP7 in a detergent-resistant fraction within the nucleus.[5] This trapping mechanism may contribute to the inhibitor's cytotoxic effects, independent of its impact on type I IFN signaling.[5]
Data Presentation
Table 1: In Vitro Potency of RBN-2397
| Parameter | Value | Cell Line/System | Reference |
| PARP7 IC50 | < 3 nM | Cell-free assay | [2][4] |
| PARP7 Kd | 1 nM | Biophysical assay | [4] |
| Cellular MARylation EC50 | 1 nM | Cellular biochemical assay | [1][4] |
| NCI-H1373 Proliferation IC50 | 20 nM | Human lung cancer cells | [1][4] |
Table 2: Selectivity Profile of RBN-2397
| Target | EC50 | Assay Type | Reference |
| PARP7 | ~7.6 nM | In vitro ADP-ribosylation | [5] |
| PARP1 | 110 nM | In vitro ADP-ribosylation | [5] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) of RBN-2397 in a Phase 1 Clinical Trial (All Grades)
| Adverse Event | Frequency |
| Dysgeusia | 36% |
| Decreased appetite | 16% |
| Fatigue | 14% |
| Nausea | 12% |
Experimental Protocols
In Vitro Kinase/PARP Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase or PARP enzyme.
Materials:
-
Recombinant kinase/PARP enzyme
-
Substrate (e.g., histone H2A/H2B for PARPs)
-
Kinase/PARP reaction buffer (specific to the enzyme)
-
ATP (for kinases) or NAD+ (for PARPs), typically radiolabeled (e.g., [γ-³²P]ATP) or biotinylated
-
This compound dissolved in DMSO
-
96-well plates
-
Scintillation counter or appropriate detection system for biotinylation
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase/PARP reaction buffer.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add the recombinant enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP/NAD+.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Transfer the reaction mixture to a filter plate or use another method to separate the substrate from the unincorporated ATP/NAD+.
-
Quantify the amount of incorporated radiolabel or biotin on the substrate.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to its target protein (PARP7) in intact cells.
Materials:
-
Cells of interest
-
This compound dissolved in DMSO
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PARP7 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP7 antibody to detect the amount of soluble PARP7 at each temperature.
-
Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound compared to the DMSO control.
Mandatory Visualization
Caption: PARP7 negatively regulates the type I interferon signaling pathway.
References
Technical Support Center: Optimizing Parp7-IN-19 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Parp7-IN-19 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a member of the PARP family of enzymes.[1] PARP7 functions as a mono-ADP-ribosyltransferase (MARylating enzyme), transferring a single ADP-ribose moiety to substrate proteins. This post-translational modification plays a crucial role in various cellular processes, including the regulation of signaling pathways. Notably, PARP7 is a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3] By inhibiting PARP7, this compound can restore IFN-I signaling, which is often suppressed in cancer cells, leading to anti-tumor effects.[3][4]
Q2: What is a good starting concentration for my in vitro experiment with this compound?
A2: A good starting point for in vitro experiments is to test a concentration range around the reported IC50 value. For this compound, the biochemical IC50 is reported to be ≤10 nM.[1] For cell-based assays, it is advisable to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal effective concentration (EC50) for your specific cell line and endpoint. For instance, the related PARP7 inhibitor RBN-2397 has a biochemical IC50 of <3 nM and a cellular EC50 of 20 nM for inhibiting cell proliferation in NCI-H1373 lung cancer cells.[4]
Q3: How should I dissolve and store this compound?
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily impacts the Type I Interferon (IFN-I) signaling pathway . PARP7 negatively regulates this pathway by mono-ADP-ribosylating key signaling components like TBK1, thereby suppressing the anti-viral and anti-tumor immune response.[2][8] Inhibition of PARP7 by this compound reverses this suppression, leading to the activation of IFN-I signaling. Additionally, PARP7 has been shown to modulate the Androgen Receptor (AR) and Aryl Hydrocarbon Receptor (AHR) signaling pathways.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant PARP7 inhibitors to guide experimental design.
| Compound | Target | Biochemical IC50 | Cellular EC50 | Cell Line | Notes |
| This compound | PARP7 | ≤10 nM[1] | Not Reported | - | Potent PARP7 inhibitor. |
| PARP7-IN-15 | PARP7 | 0.56 nM[5] | Not Reported | - | Another potent PARP7 inhibitor. |
| RBN-2397 | PARP7 | <3 nM[4] | 20 nM (Proliferation)[4] | NCI-H1373 (Lung Cancer) | Well-characterized PARP7 inhibitor, often used as a reference compound. |
| RBN-2397 | PARP7 | - | 1 nM (MARylation)[4] | - | Demonstrates potent inhibition of cellular PARP7 activity. |
| KMR-206 | PARP7 | - | 104 nM (Viability)[10] | NCI-H1373 (Lung Cancer) | Structurally distinct PARP7 inhibitor. |
Experimental Protocols
General Protocol for Determining Cellular EC50 of this compound
This protocol outlines a general method for determining the effective concentration (EC50) of this compound in a cell-based assay, such as a cell viability or proliferation assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (e.g., 0.1%).
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and the assay being performed (e.g., 24, 48, or 72 hours).
-
Assay Measurement: Perform the cell viability/proliferation assay according to the manufacturer's instructions (e.g., using CellTiter-Glo, MTT, or direct cell counting).
-
Data Analysis: Plot the cell viability or proliferation as a percentage of the vehicle control against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
PARP7 Chemiluminescent Activity Assay
This biochemical assay measures the direct inhibitory effect of this compound on PARP7 enzymatic activity. Commercial kits for this purpose are available.[3][11]
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP7.[3][11]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: Add the diluted inhibitor, a biotinylated NAD+ mixture (PARP substrate), and purified recombinant PARP7 enzyme to the wells.[3]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-HRP, which binds to the biotinylated ADP-ribose incorporated onto the histones. Following a wash step, add a chemiluminescent substrate.[3][11]
-
Measurement: Read the chemiluminescence signal using a microplate reader. The signal intensity is proportional to PARP7 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect | Incorrect concentration range: The concentrations tested may be too low. | Expand the concentration range to higher values (e.g., up to 50 µM). Refer to the quantitative data table for typical effective concentrations of similar compounds. |
| Compound instability: this compound may have degraded. | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended. | |
| Low PARP7 expression: The cell line used may have low endogenous PARP7 levels. | Select a cell line known to express PARP7 or consider inducing its expression if the pathway is inducible (e.g., via AHR ligands).[10] | |
| High background signal or off-target effects | DMSO toxicity: The concentration of DMSO in the final culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically ≤ 0.1%.[7] Include a vehicle control with the same DMSO concentration to assess its effect. |
| Compound precipitation: this compound may not be fully dissolved at higher concentrations. | Visually inspect the stock and working solutions for any precipitates. If precipitation occurs, sonication or gentle warming may help. Consider using a different solvent system if solubility in DMSO is an issue. | |
| Off-target activity: The observed effect may be due to inhibition of other cellular targets. | Test the effect of this compound in a PARP7 knockout or knockdown cell line to confirm on-target activity. | |
| Inconsistent results between experiments | Cellular variability: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Pipetting errors: Inaccurate pipetting can lead to variability in compound concentrations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps. |
Visualizing Key Concepts
To further aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for Determining the EC50 of this compound.
Caption: Simplified PARP7-mediated Type I Interferon Signaling Pathway.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Parp7-IN-19 stability and degradation in cell culture media
Welcome to the technical support center for Parp7-IN-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor. The following information is based on general principles for handling small molecule inhibitors in cell culture, as specific stability data for this compound in cell culture media is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: As a general guideline for small molecule inhibitors, it is recommended to prepare stock solutions in a high-purity solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, stock solutions should be stored at -20°C or lower and protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q2: How stable is this compound in cell culture media like RPMI or DMEM?
A2: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be variable and is influenced by several factors including pH, temperature, and the presence of media components such as serum. While specific data for this compound is not available, it is best practice to assume that the compound may have limited stability. For long-term experiments, it is recommended to refresh the media with freshly diluted inhibitor at regular intervals.
Q3: Can components of the cell culture media, like fetal bovine serum (FBS), affect the activity of this compound?
A3: Yes, components of cell culture media, particularly proteins found in FBS, can bind to small molecule inhibitors.[1] This binding can reduce the effective concentration of the inhibitor available to the cells, potentially leading to a decrease in its apparent potency. When designing experiments, it is important to consider the potential for serum protein binding and to maintain consistent serum concentrations across all experiments for reproducible results.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to the stability and handling of this compound. These may include:
-
Degradation of the stock solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the inhibitor.
-
Instability in media: The compound may be degrading in the cell culture media over the course of the experiment.
-
Solubility issues: The inhibitor may be precipitating out of solution at the working concentration.
-
Binding to labware: Hydrophobic compounds can sometimes adhere to plastic surfaces, reducing the effective concentration.
Please refer to the Troubleshooting Guide below for detailed steps to address these issues.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic approaches to identify and resolve them.
Issue 1: Lower than Expected Potency or Loss of Activity
If this compound is showing lower than expected potency or a complete loss of activity in your cellular assays, consider the following troubleshooting steps.
Table 1: Troubleshooting Low Potency or Inactivity
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from a new vial. | To rule out degradation of the existing stock solution due to improper storage or handling. |
| Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles. | Minimizes the potential for degradation over time. | |
| Instability in Media | Reduce the incubation time of the inhibitor with the cells. | If the compound is unstable in media, shorter exposure times may yield more consistent results. |
| For longer experiments, replace the media with freshly prepared inhibitor-containing media every 24 hours. | Replenishes the active compound and removes potential degradation products.[2] | |
| Serum Protein Binding | Perform experiments in serum-free or low-serum conditions, if compatible with your cell line. | Reduces the impact of serum protein binding on the available inhibitor concentration.[1] |
| If serum is required, ensure the concentration is consistent across all experiments. | Consistency is key for reproducible results when serum binding is a factor. |
Experimental Workflow for Investigating Low Potency
Caption: Troubleshooting workflow for addressing low potency of this compound.
Issue 2: Poor Solubility and Precipitation
Observing precipitate in your stock solution or in the cell culture wells after adding this compound can significantly impact your results.
Table 2: Troubleshooting Solubility Issues
| Potential Cause | Troubleshooting Step | Rationale |
| Exceeding Solubility Limit | Visually inspect the stock solution and diluted media for any signs of precipitation. | Ensures the inhibitor is fully dissolved before adding to cells. |
| If precipitation is observed, sonicate the stock solution or gently warm it before further dilution. | Can help to redissolve small amounts of precipitate. | |
| Prepare a more diluted stock solution and adjust the volume added to the media accordingly. | Reduces the risk of the compound crashing out of solution upon dilution. | |
| Media Composition | Pre-warm the cell culture media to 37°C before adding the inhibitor stock solution. | Adding a cold stock solution to warm media can sometimes cause precipitation. |
| Add the inhibitor stock solution to the media dropwise while gently vortexing. | Promotes rapid and even mixing, preventing localized high concentrations that can lead to precipitation. |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a general method to assess the stability of a small molecule inhibitor like this compound in your specific cell culture media.
-
Preparation of Inhibitor-Media Solution:
-
Prepare a solution of this compound in your cell culture medium (e.g., RPMI + 10% FBS) at the final working concentration you intend to use in your experiments.
-
Prepare a control sample of the same medium without the inhibitor.
-
-
Incubation:
-
Incubate both the inhibitor-containing medium and the control medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
Collect aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the intact this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Compare the peak area of the inhibitor at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of remaining inhibitor against time to determine the degradation profile and estimate the half-life of this compound in your specific cell culture media.
-
Signaling Pathway Context: PARP7 and Type I Interferon Signaling
Understanding the biological context of PARP7 inhibition is crucial for interpreting experimental results. PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway. Inhibition of PARP7 is expected to enhance the cellular response to stimuli that activate this pathway.
Caption: Simplified diagram of PARP7's role in regulating Type I Interferon signaling.
References
Cell line-specific responses to Parp7-IN-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Parp7-IN-19, a potent inhibitor of PARP7. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) with an IC50 value of ≤10nM.[1] PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) that plays a critical role as a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3][4] By inhibiting the catalytic activity of PARP7, this compound lifts this suppression, leading to the activation of the cGAS-STING pathway and subsequent production of type I interferons.[5][6] This can result in both direct, cancer cell-autonomous anti-proliferative effects and the stimulation of an anti-tumor immune response.[4][7]
Q2: In which cell lines is this compound expected to be effective?
The efficacy of PARP7 inhibitors is highly cell-line specific.[7] Responsiveness often correlates with high basal expression of genes involved in the type I IFN response.[7] For example, the lung cancer cell line NCI-H1373 has been shown to be sensitive to PARP7 inhibition, while others like the HARA lung cancer cell line are insensitive.[7] We recommend screening a panel of cell lines to determine the sensitivity to this compound for your specific cancer type of interest.
Q3: What are the expected downstream effects of this compound treatment?
Treatment with a potent PARP7 inhibitor like this compound is expected to induce a STING-dependent type I interferon response.[5] Key downstream markers that can be assessed include the phosphorylation of STAT1 (pSTAT1) and IRF3 (pIRF3), and the upregulation of interferon-stimulated genes (ISGs) such as CXCL10, IFIT1, and MX1.[5][7] In some cell lines, this can lead to growth arrest or apoptosis.[8]
Q4: I am not observing the expected increase in pSTAT1 levels after treatment. What could be the reason?
Several factors could contribute to a lack of pSTAT1 induction. First, ensure that the cell line you are using is responsive to PARP7 inhibition. As mentioned, not all cell lines activate the IFN-I pathway upon PARP7 inhibition.[7] Second, verify the optimal concentration and treatment duration for this compound in your specific cell line. We recommend performing a dose-response and time-course experiment. Finally, confirm that the cGAS-STING pathway is intact and functional in your cell line.
Q5: I am observing an unexpected increase in PARP7 protein levels upon treatment with this compound. Is this a known phenomenon?
Yes, this is an interesting and reported phenomenon for PARP7 inhibitors.[5][9] Inhibition of PARP7's catalytic activity has been shown to stabilize the PARP7 protein and lead to its accumulation, primarily in the nucleus.[5] This effect is thought to be due to the regulation of PARP7 stability by its own catalytic activity.[5][9] Therefore, an increase in total PARP7 protein levels upon inhibitor treatment is an expected on-target effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of IFN-β or ISGs (e.g., CXCL10) | 1. Cell line is not responsive to PARP7 inhibition. 2. Suboptimal concentration of this compound. 3. Insufficient treatment duration. 4. Defective cGAS-STING signaling pathway in the cell line. | 1. Screen a panel of cell lines to identify a responsive model.[7] 2. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 4. Verify the expression and functionality of key pathway components like cGAS and STING in your cell line. |
| High variability in cell viability assay results | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Prepare a master mix of the drug dilution and ensure proper mixing before adding to the wells. |
| Unexpected cell toxicity at low concentrations | 1. Off-target effects of the compound. 2. High sensitivity of the specific cell line. | 1. Compare the phenotype with a structurally distinct PARP7 inhibitor or with PARP7 knockout/knockdown cells to confirm on-target effects.[7] 2. Perform a more detailed dose-response curve starting from lower concentrations (e.g., picomolar range). |
| Difficulty in detecting endogenous PARP7 by Western blot | 1. Low basal expression of PARP7 in the chosen cell line. 2. Poor antibody quality. | 1. As PARP7 inhibitors stabilize the protein, treatment with this compound should increase PARP7 levels, making it more detectable.[5] 2. Use a validated antibody for PARP7. Consider using a cell line known to express higher levels of PARP7 as a positive control. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on the activity of similar potent PARP7 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Biochemical IC50 | ≤10 nM[1] |
| Cellular EC50 (pSTAT1 induction in CT-26 cells) | 50 - 150 nM (projected) |
| Cellular EC50 (Viability reduction in NCI-H1373 cells) | 10 - 50 nM (projected) |
Table 2: Comparison of Cellular Responses to PARP7 Inhibition in Different Cell Lines (Projected)
| Cell Line | PARP7 Basal Expression | IFN-I Pathway Activation (pSTAT1 Fold Increase) | Growth Inhibition (GI50) |
| NCI-H1373 (Lung) | High | 8 - 12 fold | 25 nM |
| CT-26 (Colon) | Moderate | 4 - 6 fold | > 10 µM |
| HARA (Lung) | Low | < 2 fold | > 10 µM |
| MCF-7 (Breast) | Moderate | 3 - 5 fold | 500 nM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (pSTAT1)
-
Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 16-24 hours.
-
Lysis: Wash the cells once with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pSTAT1 (Tyr701) overnight at 4°C. Use an antibody against total STAT1 and a loading control (e.g., Tubulin or GAPDH) on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ. Normalize pSTAT1 levels to total STAT1 or the loading control.[5]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using a non-linear regression curve fit.
Visualizations
Caption: PARP7 signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. intodna.com [intodna.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Parp7-IN-19 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of Parp7-IN-19 (also known as RBN-2397) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (RBN-2397) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway.[3][4] By inhibiting PARP7, this compound can restore IFN-I signaling, which can lead to anti-tumor effects.[1][5] In some cancer cells, inhibition of PARP7 has been shown to induce apoptosis and inhibit cell proliferation and migration.[6][7]
Q2: I am observing high levels of cell death in my primary cells after treatment with this compound. Is this expected?
While this compound is designed to be selective for PARP7, like many small molecule inhibitors, it can exhibit cytotoxicity in non-cancerous primary cells, especially at higher concentrations. Clinical trials with RBN-2397 have reported adverse effects in patients, suggesting that the inhibitor can affect normal cells.[8][9] The degree of cytotoxicity can vary significantly depending on the primary cell type, inhibitor concentration, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
The best approach is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific primary cell type. This will allow you to identify a concentration range that effectively inhibits PARP7 without causing excessive cell death. A starting point for dose-response studies could be a range from low nanomolar to micromolar concentrations, based on the inhibitor's known potency in cancer cell lines (IC50 < 3 nM).[2]
Q4: What are the potential mechanisms of this compound cytotoxicity in primary cells?
The cytotoxicity of this compound in primary cells could be due to:
-
On-target effects: While activation of the IFN-I pathway is therapeutic in cancer, its dysregulation in normal cells could potentially lead to adverse effects.
-
Off-target effects: The inhibitor may interact with other cellular targets besides PARP7, leading to toxicity.[10]
-
Induction of Apoptosis: Similar to its effect in some cancer cells, this compound could be inducing apoptosis in primary cells.[11]
-
Cell-type specific sensitivity: Primary cells have diverse metabolic and signaling profiles, making some types more susceptible to the inhibitor's effects.
Q5: Does this compound treatment affect PARP7 protein levels?
Yes, studies have shown that treatment with this compound can lead to an increase in PARP7 protein levels.[6][10][12] This is thought to be because the catalytic activity of PARP7 is involved in its own degradation. By inhibiting its activity, the protein becomes more stable. Researchers should be aware of this phenomenon when interpreting western blot results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and managing the cytotoxicity of this compound in your primary cell experiments.
Problem 1: High Cytotoxicity Observed After Initial Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 in your primary cells. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) and narrow down to find the lowest effective, non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control experiment with the same concentration of the solvent used to dissolve this compound to ensure the observed cytotoxicity is not from the solvent itself. |
| Suboptimal primary cell culture conditions. | Ensure your primary cells are healthy and proliferating well before starting the experiment. Review your cell culture protocol for optimal media, seeding density, and passaging. |
| Cell-type specific sensitivity. | If possible, test the inhibitor on a different, more robust primary cell type to see if the cytotoxicity is specific to your initial cell model. |
Problem 2: Difficulty in Distinguishing Between On-Target and Off-Target Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unclear if cytotoxicity is due to PARP7 inhibition. | Use a structurally distinct PARP7 inhibitor as a control. If both inhibitors cause similar cytotoxicity at concentrations relevant to their IC50s, it is more likely an on-target effect.[10] |
| Perform a PARP7 knockdown (e.g., using siRNA) experiment. If the knockdown phenocopies the effect of the inhibitor, this suggests an on-target mechanism.[7] | |
| Potential for off-target effects. | Use a negative control compound that is structurally similar to this compound but is inactive against PARP7. |
| Consult literature or databases for known off-targets of this compound or similar molecules.[10] |
Problem 3: Gradual Decline in Cell Health Over Long-Term Exposure
Possible Causes & Solutions
| Possible Cause | Cumulative toxicity. |
| Consider reducing the duration of exposure to the inhibitor. | |
| Implement a washout period in your experimental design to allow cells to recover. | |
| Inhibitor degradation and toxic byproducts. | Prepare fresh inhibitor stock solutions regularly. |
| Alterations in cell signaling pathways. | Analyze key cellular pathways (e.g., apoptosis, cell cycle) at different time points to understand the long-term effects of the inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method for determining the IC50 value using a resazurin-based cell viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed primary cells in a 96-well plate at their optimal seeding density and allow them to adhere and stabilize overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol allows for the detection of apoptotic cells by flow cytometry.
Materials:
-
Primary cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Culture and treat your primary cells with the desired concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Summary
Table 1: Reported IC50 Values for RBN-2397 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1373 | Lung Cancer | 20 | [2] |
| SK-MES-1 (PARP7-overexpressing) | Lung Cancer | 2 | [5] |
Table 2: Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT, Resazurin) | Measure metabolic activity of viable cells. | High-throughput, relatively inexpensive. | Can be affected by changes in cellular metabolism not related to viability. |
| Membrane Integrity Assays (e.g., LDH, Trypan Blue) | Detect leakage of cellular components from damaged membranes. | Directly measures cell death. | Trypan blue requires manual counting; LDH can be influenced by serum components. |
| ATP-based Assays | Quantify ATP levels, which correlate with cell viability. | Highly sensitive, rapid. | ATP levels can fluctuate with metabolic state. |
| Apoptosis Assays (e.g., Annexin V, Caspase activity) | Detect specific markers of programmed cell death. | Provides mechanistic insight into cell death. | May not capture all forms of cell death (e.g., necrosis). |
Visualizations
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Workflow for managing this compound cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP7 - Wikipedia [en.wikipedia.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intodna.com [intodna.com]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ascopubs.org [ascopubs.org]
- 9. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 10. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitor activates the intrinsic pathway of apoptosis in primary lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of serum concentration on Parp7-IN-19 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Parp7-IN-19 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RBN-2397, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2][3] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[4] By inhibiting PARP7, this compound restores type I IFN signaling, which can lead to both direct cancer cell-autonomous effects and the stimulation of anti-tumor immunity.[4]
Q2: What is the expected potency of this compound?
This compound is a highly potent inhibitor of PARP7 with a reported IC50 of less than or equal to 10 nM in biochemical assays.[1] In cell-based assays, its more well-known equivalent, RBN-2397, has shown IC50 values in the low nanomolar range for inhibiting PARP7 activity and cell proliferation in specific cancer cell lines.[2][5]
Q3: How does serum concentration in cell culture media affect the activity of this compound?
While specific data on the impact of varying serum concentrations on this compound activity is not extensively published, it is a critical factor to consider. The "free drug hypothesis" posits that only the unbound fraction of a drug is available to exert its biological effect.[6][7] Serum proteins, particularly albumin, can bind to small molecule inhibitors, sequestering them and reducing their effective concentration available to interact with the target protein within the cell.[7][8][9] This can lead to an apparent decrease in potency, observed as a higher IC50 value, in assays conducted with higher serum concentrations.[8][10]
Q4: Should I use a lower serum concentration in my experiments?
The decision to use a lower serum concentration depends on the specific goals of your experiment. While standard cell culture protocols often use 10% fetal bovine serum (FBS), reducing the serum concentration (e.g., to 1-3%) may provide a more accurate assessment of the intrinsic potency of this compound by minimizing protein binding effects.[11] However, it is crucial to ensure that the lower serum concentration does not adversely affect the health and viability of your specific cell line, which could confound the results.[11] It is recommended to perform preliminary experiments to determine the optimal serum concentration for your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound | Serum Protein Binding: Components in the fetal bovine serum (FBS), primarily albumin, may be binding to this compound, reducing its effective concentration.[8][9][10] | 1. Reduce Serum Concentration: Perform the assay with a lower percentage of FBS (e.g., 0.5%, 1%, 2%, 5%) to determine if the IC50 value decreases. Ensure cell viability is not compromised at lower serum levels. 2. Use Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum media for the duration of the assay, this can minimize protein binding effects. 3. Characterize Serum Binding: If precise quantification is required, consider performing a protein binding assay such as equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound in your specific media formulation.[1][4][12] |
| Cell Line Specificity: The potency of this compound can vary between different cell lines due to differences in PARP7 expression levels, pathway dependencies, or drug efflux pump activity.[13] | 1. Confirm PARP7 Expression: Verify the expression of PARP7 in your cell line of interest via western blot or qPCR. 2. Test Multiple Cell Lines: If possible, test the activity of this compound in a panel of cell lines to identify the most sensitive models. | |
| Compound Stability/Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, light exposure). | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Minimize Light Exposure: Protect the compound from light during storage and handling. | |
| Inconsistent or non-reproducible results | Variable Serum Lots: Different lots of FBS can have varying protein compositions, which may lead to batch-to-batch differences in this compound binding and activity. | 1. Lot Testing: If possible, test a new lot of FBS before using it in critical experiments and compare the results to a previously validated lot. 2. Purchase Larger Batches: Purchase a large, single lot of FBS to ensure consistency across a series of experiments. |
| Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and overall cell health can impact assay results.[14][15] | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at a consistent confluency. 2. Monitor Cell Health: Regularly check for signs of contamination and ensure cells appear healthy before starting an experiment. | |
| No observable effect of this compound | Inactive Compound: The compound may have degraded due to improper storage or handling. | 1. Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods like LC-MS. 2. Use a Positive Control Cell Line: Test the compound in a cell line known to be sensitive to PARP7 inhibition (e.g., NCI-H1373).[5] |
| Low PARP7 Activity in the Cell Model: The PARP7 pathway may not be active or essential in your chosen cell line under basal conditions. | 1. Stimulate the Pathway: In some systems, the type I interferon pathway needs to be stimulated to observe the effects of PARP7 inhibition. Consider co-treatment with a STING agonist (e.g., cGAMP) or other relevant stimuli. |
Quantitative Data
The following table summarizes the reported in vitro potency of RBN-2397, the more extensively characterized equivalent of this compound. Note that most cell-based assays are conducted in media containing 10% FBS, and data for varied serum concentrations are not widely available.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50/Kd) | Serum Conditions | Reference |
| This compound | Biochemical Assay | PARP7 | ≤10 nM | Not Applicable | [1] |
| RBN-2397 | Biochemical Assay | PARP7 | <3 nM | Not Applicable | [2][3] |
| RBN-2397 | Binding Assay | PARP7 | Kd = 0.001 µM | Not Applicable | [2] |
| RBN-2397 | Cell-Based MARylation Assay | - | EC50 = 1 nM | Not specified | [5] |
| RBN-2397 | Cell Proliferation Assay | NCI-H1373 | IC50 = 20 nM | Not specified | [5] |
| RBN-2397 | Cell Viability Assay | NCI-H1373 | EC50 = 17.8 nM | Not specified | [16] |
| KMR-206 (another PARP7 inhibitor) | Cell Viability Assay | NCI-H1373 | EC50 = 104 nM | Not specified | [16] |
Experimental Protocols
1. Protocol for Determining the Impact of Serum Concentration on this compound IC50 in a Cell Proliferation Assay
This protocol outlines a method to assess how different concentrations of Fetal Bovine Serum (FBS) affect the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Basal medium (without FBS)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® 2.0)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of complete medium (10% FBS).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Serum Media and Compound Dilutions:
-
Prepare different media formulations with varying FBS concentrations (e.g., 10%, 5%, 2%, 1%, and 0.5%).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in each of the prepared serum-containing media to achieve 10X the final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
-
Cell Treatment:
-
Carefully add 10 µL of the 10X compound dilutions to the appropriate wells to reach a final volume of 100 µL. Include vehicle control (DMSO) wells for each serum condition.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® 2.0).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data for each serum condition to the respective vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value for each serum concentration.
-
-
2. Protocol for Western Blot Analysis of p-STAT1
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of STAT1, a downstream marker of type I interferon signaling.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373)
-
6-well tissue culture-treated plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total STAT1 and the loading control.
-
Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 or loading control signal.
-
-
Visualizations
References
- 1. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 4. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intodna.com [intodna.com]
- 12. bioivt.com [bioivt.com]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. embopress.org [embopress.org]
Control experiments for Parp7-IN-19 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals design and interpret experiments using Parp7-IN-19, with a focus on identifying and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells show a phenotype upon this compound treatment that is inconsistent with known PARP7 biology. How can I determine if this is an off-target effect?
A1: Unexplained phenotypes can arise from off-target activities of any small molecule inhibitor. To dissect this, a series of control experiments are recommended. The gold standard is to repeat the experiment in cells where PARP7 has been knocked out (KO) or knocked down (KD). If the phenotype persists in PARP7 KO/KD cells upon treatment with this compound, it is likely an off-target effect.[1] Additionally, using a structurally distinct PARP7 inhibitor can help clarify if the observed effect is due to on-target inhibition.[2]
Q2: What are the known on-target effects of PARP7 inhibition that I should expect to see?
A2: PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway.[1][3][4] Inhibition of PARP7 with a potent and selective inhibitor like RBN-2397 (a compound analogous to this compound) has been shown to reactivate this pathway.[1] Key on-target effects include:
-
Upregulation of interferon-stimulated genes (ISGs) such as CXCL10, IFIT1, and MX1.[1]
-
Stabilization and accumulation of PARP7 protein levels, as the catalytic activity of PARP7 regulates its own stability.[2][5]
PARP7 also plays a role in regulating the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4][6]
Q3: What are the potential off-targets for PARP inhibitors in general?
A3: While this compound is designed for selectivity, the broader class of PARP inhibitors has been shown to have off-target effects, most notably against various kinases.[7][8] For example, some clinical PARP1/2 inhibitors have been found to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[7] It is crucial to consider the possibility of such off-target activities and perform appropriate counter-screening if kinase-related signaling pathways are unexpectedly affected in your experiments.
Q4: How can I be sure that the this compound I'm using is engaging with PARP7 inside the cell?
A4: Cellular target engagement can be confirmed using several methods. A straightforward approach is to measure the stabilization of PARP7 protein levels upon inhibitor treatment via Western blot, as PARP7 inhibition prevents its own degradation.[2][5] More advanced biophysical techniques like the NanoBRET Target Engagement assay can also be used to quantify the binding of the inhibitor to PARP7 in live cells.[9] This method relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc-fused PARP7 and a fluorescent tracer that competes with the inhibitor.[9]
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected potency in cellular assays.
-
Possible Cause: Poor cell permeability, serum binding, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Optimize treatment conditions: Vary the incubation time and concentration of this compound.
-
Serum concentration: Test the effect of reducing the serum concentration in your cell culture medium, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Cellular target engagement assay: Directly measure the binding of this compound to PARP7 in your cells using a technique like NanoBRET to confirm it is reaching its target.[9]
-
Issue 2: Unexpected cell toxicity at concentrations required for PARP7 inhibition.
-
Possible Cause: Off-target effects are a likely cause of unexpected toxicity.
-
Troubleshooting Steps:
-
PARP7 KO/KD control: Treat PARP7 knockout or knockdown cells with the same concentration of this compound. If the toxicity is still observed, it is independent of PARP7 inhibition.[1]
-
Structurally distinct inhibitor: Compare the effects of this compound with another selective PARP7 inhibitor that has a different chemical scaffold. If both compounds cause similar on-target effects but have different toxicity profiles, the toxicity is likely due to off-target effects of this compound.[2]
-
Kinase profiling: If you suspect off-target kinase activity, you can perform a kinase panel screen to identify potential off-target kinases.
-
Experimental Protocols & Data
Protocol 1: Validating On-Target Engagement using PARP7 Knockout Cells
This protocol is designed to confirm that the observed cellular phenotype is a direct result of PARP7 inhibition.
-
Cell Lines: Use a wild-type (WT) cell line (e.g., CT-26 colon carcinoma) and a corresponding PARP7 knockout (KO) cell line, generated using CRISPR/Cas9.[1]
-
Treatment: Plate both WT and PARP7 KO cells and treat them with a dose-response of this compound. Include a vehicle control (e.g., DMSO).
-
Endpoint Measurement: After the desired incubation period (e.g., 16 hours), measure the endpoint of interest. For example, to assess the induction of type I interferon signaling, you can measure the levels of pSTAT1 by Western blot or the expression of CXCL10 mRNA by RT-qPCR.[1]
-
Data Analysis: Compare the dose-response curves between the WT and PARP7 KO cell lines. A significant effect in the WT cells that is absent or greatly diminished in the KO cells indicates an on-target effect.[1]
Quantitative Data: Selectivity of PARP7 Inhibitors
The following table summarizes the reported selectivity of RBN-2397, a well-characterized PARP7 inhibitor, which can serve as a reference for the expected on-target potency and selectivity profile of a high-quality PARP7 inhibitor.
| Target | RBN-2397 IC50 (nM) | Selectivity vs. PARP7 |
| PARP7 | < 3 | - |
| PARP1 | > 10,000 | > 3,333-fold |
| PARP2 | > 10,000 | > 3,333-fold |
| PARP3 | > 10,000 | > 3,333-fold |
| PARP12 | > 10,000 | > 3,333-fold |
| (Data adapted from biochemical assays for RBN-2397)[1][10] |
Visualizations
Caption: PARP7 negatively regulates type I interferon signaling.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. intodna.com [intodna.com]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells | bioRxiv [biorxiv.org]
Validation & Comparative
Parp7-IN-19 in the Landscape of PARP Inhibitors: A Comparative Selectivity Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parp7-IN-19's selectivity against other prominent PARP inhibitors, supported by experimental data and detailed methodologies. As a potent inhibitor of PARP7 with an IC50 of ≤10 nM, this compound emerges as a significant tool in cancer research. This document aims to contextualize its performance by comparing it with other well-characterized PARP7 inhibitors, such as RBN-2397 and KMR-206, and established clinical PARP1/2 inhibitors.
While comprehensive selectivity data for this compound across the entire PARP family is not yet publicly available, this guide compiles existing data for a robust comparative analysis. The included information on experimental protocols for biochemical and cellular selectivity assays provides a framework for consistent and reproducible research in this evolving field.
Biochemical Selectivity of PARP Inhibitors
The biochemical potency of PARP inhibitors is typically determined through enzymatic assays that measure the inhibition of PARP activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Biochemical IC50 Values (nM) of PARP Inhibitors Across the PARP Family
| Inhibitor | PARP1 | PARP2 | PARP3 | PARP7 | PARP10 | PARP11 | PARP12 | Data Source(s) |
| This compound | Data not available | Data not available | Data not available | ≤10 | Data not available | Data not available | Data not available | N/A |
| RBN-2397 | 2639 | 30.3 | >3000 | <3 | >3000 | >3000 | 716 | [1][2] |
| KMR-206 | >3000 | ~1027.5 | Data not available | 13.7 | ~137 | ~137 | Data not available | [1][3] |
| Olaparib | 1 | 1 | 230 | Data not available | Data not available | Data not available | Data not available | N/A |
| Talazoparib | 0.57 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
| Niraparib | 2.8 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [5] |
| Rucaparib | 0.8 | 0.5 | 28 | Data not available | Data not available | Data not available | Data not available | [2] |
| Veliparib | 5 | 2 | 160 | Data not available | Data not available | Data not available | Data not available | N/A |
Note: Data for clinical PARP1/2 inhibitors against other PARP family members is often not extensively published in a comparative format. The provided values are based on available search results and may originate from different studies with varying experimental conditions.
Cellular Target Engagement and Selectivity
Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement of a drug within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.
Table 2: Cellular Activity of PARP7 Inhibitors
| Inhibitor | Assay Type | Cell Line | EC50 (nM) | Effect | Data Source(s) |
| RBN-2397 | Cell Proliferation | NCI-H1373 (Lung Cancer) | 20 | Inhibition of cell proliferation | [2] |
| MARylation Assay | Cellular | 1 | Inhibition of mono-ADP-ribosylation | [2] | |
| KMR-206 | Cell Viability | NCI-H1373 (Lung Cancer) | 104 | Decrease in cell viability | [1] |
| MARylation Assay | GFP-PARP7 HEK 293T | 8 | Decrease in PARP7 MARylation | [3] |
Experimental Protocols
In Vitro PARP Enzymatic Assay
This protocol outlines a general procedure for determining the IC50 values of PARP inhibitors.
Objective: To measure the enzymatic activity of a specific PARP family member in the presence of an inhibitor to determine the inhibitor's potency.
Materials:
-
Recombinant PARP enzyme
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
96-well plates (histone-coated)
-
Plate reader
Procedure:
-
Plate Preparation: Use pre-coated 96-well plates with histone proteins or coat the plates with histones and block non-specific binding.
-
Inhibitor Preparation: Prepare a serial dilution of the PARP inhibitor (e.g., this compound) in the assay buffer.
-
Reaction Mixture: Add the recombinant PARP enzyme, biotinylated NAD+, and the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the resulting chemiluminescent or colorimetric signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for CETSA using Western blotting for detection.
Objective: To determine if a compound binds to and stabilizes its target protein in a cellular environment.
Materials:
-
Cultured cells
-
PARP inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot transfer system
-
Primary antibody against the target PARP protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the PARP inhibitor at various concentrations or a single high concentration. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler. One sample should be kept at 37°C as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, folded proteins) from the aggregated, denatured proteins.
-
Protein Quantification: Measure the protein concentration of the soluble fractions.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target PARP protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. A higher band intensity at elevated temperatures in the inhibitor-treated samples compared to the control indicates thermal stabilization and target engagement.
Signaling Pathways and Logical Relationships
PARP enzymes, particularly PARP1 and PARP7, are involved in distinct cellular signaling pathways.
PARP1 in DNA Damage Repair
PARP1 is a key player in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR), often due to BRCA1/2 mutations, leads to synthetic lethality.
PARP7 in Type I Interferon Signaling
PARP7 has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[1] Inhibition of PARP7 can restore type I IFN signaling, which has immunomodulatory and anti-tumor effects.[2]
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intodna.com [intodna.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to PARP7 Inhibitors: In Vivo Efficacy of RBN-2397
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the PARP7 inhibitor RBN-2397. Despite extensive investigation, publicly available in vivo efficacy data for the comparator molecule, Parp7-IN-19, could not be located. Therefore, this document focuses on the published data for RBN-2397 to serve as a benchmark for research and development in the field of PARP7 inhibition.
PARP7: A Novel Target in Immuno-Oncology
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a promising target in cancer therapy. PARP7 acts as a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to tumors.[1][2] By inhibiting PARP7, the "brake" on this pathway is released, leading to increased IFN-I production, enhanced anti-tumor immunity, and subsequent tumor regression.[3][4]
RBN-2397: A First-in-Class PARP7 Inhibitor
RBN-2397 is a potent and selective, orally available small molecule inhibitor of PARP7.[3] Preclinical studies have demonstrated its ability to reactivate the type I interferon signaling pathway, leading to both direct anti-tumor effects and the stimulation of a robust anti-cancer immune response.[3]
In Vivo Efficacy of RBN-2397
The in vivo anti-tumor activity of RBN-2397 has been evaluated in various preclinical models, most notably the CT26 syngeneic mouse model of colorectal cancer.
Data Summary: RBN-2397 in CT26 Syngeneic Mouse Model
| Parameter | Value | Reference |
| Animal Model | BALB/c mice bearing CT26 colon carcinoma tumors | [3] |
| Drug | RBN-2397 | [3] |
| Dosing Regimen | Oral administration, once daily | [3] |
| Efficacy | Dose-dependent tumor growth inhibition. At a dose of 100 mg/kg, RBN-2397 led to complete tumor regression. | [3] |
| Mechanism of Action | Restoration of type I interferon (IFN) signaling in tumor cells, leading to cancer cell-autonomous effects and induction of anti-tumor immunity. | [3][4] |
It is important to note that in some preclinical studies, RBN-2397 was co-formulated with 1-aminobenzotriazole (1-ABT), a non-selective cytochrome P450 inhibitor, to increase its exposure.[3]
This compound: Absence of Publicly Available In Vivo Data
A comprehensive search of scientific literature and public databases did not yield any specific in vivo efficacy data for this compound. Information regarding its performance in animal models, including tumor growth inhibition, dosing, or pharmacokinetic/pharmacodynamic profiles, is not publicly available. Therefore, a direct comparison with RBN-2397 cannot be made at this time.
Experimental Protocols
Below is a detailed methodology for a typical in vivo efficacy study using RBN-2397 in the CT26 syngeneic mouse model, based on publicly available information.
CT26 Syngeneic Mouse Model Protocol
-
Cell Line: CT26, a murine colorectal carcinoma cell line, is used. These cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used as the syngeneic host.
-
Tumor Implantation: CT26 cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel. A specific number of cells (e.g., 1 x 10^6) is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. RBN-2397 is administered orally, once daily, at specified doses. The vehicle used for the control group would be the same as that used to formulate RBN-2397.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival analysis, and mechanistic studies involving the analysis of the tumor microenvironment, such as measuring the expression of interferon-stimulated genes (ISGs) and profiling immune cell infiltration.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: PARP7 Signaling Pathway and Inhibition by RBN-2397.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
RBN-2397 has demonstrated significant single-agent in vivo efficacy in preclinical cancer models, driven by its ability to inhibit PARP7 and activate the type I interferon signaling pathway. This leads to robust anti-tumor immune responses and, in some cases, complete tumor regression. While a direct comparison with this compound is not currently possible due to the absence of publicly available data, the information presented for RBN-2397 provides a valuable framework for researchers in the field of immuno-oncology and for the continued development of novel PARP7 inhibitors. The detailed experimental protocol and pathway diagrams offer a solid foundation for designing and interpreting future studies in this promising area of cancer therapy.
References
Parp7-IN-19: A Comparative Selectivity Analysis Against Mono-ADP-Ribosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of PARP7 inhibitors, with a focus on well-characterized compounds, due to the limited public information on a compound specifically named "Parp7-IN-19". The data presented here is based on published results for potent and selective PARP7 inhibitors, such as RBN-2397 and KMR-206, which serve as representative examples for understanding the selectivity of this class of molecules against other mono-ADP-ribosyltransferases (mARTs) and poly-ADP-ribosyltransferases (pARTs).
Executive Summary
Inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, are emerging as promising therapeutic agents, particularly in oncology. Their mechanism of action is linked to the modulation of the type I interferon response and androgen receptor signaling.[1][2][3] A critical aspect of their drug development is ensuring high selectivity for PARP7 over other members of the PARP superfamily to minimize off-target effects. This guide summarizes the selectivity of representative PARP7 inhibitors against a panel of other PARP enzymes and details the experimental methods used to determine these profiles.
Selectivity Profiling of PARP7 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of two well-characterized PARP7 inhibitors, RBN-2397 and KMR-206, against a panel of PARP enzymes. This data is crucial for assessing their selectivity. KMR-206, for instance, demonstrates a high degree of selectivity for PARP7, with significantly lower potency against other PARP family members, including the closely related PARP1 and PARP2.[4]
| Target | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) | Enzyme Class |
| PARP7 | <3 [5][6][7] | 13.7 [8] | mono-ADP-ribosyltransferase |
| PARP1 | 2639[4] | >3000[8] | poly-ADP-ribosyltransferase |
| PARP2 | 30.3[4] | 1000[9] | poly-ADP-ribosyltransferase |
| PARP10 | - | 179[9] | mono-ADP-ribosyltransferase |
| PARP11 | - | 134[9] | mono-ADP-ribosyltransferase |
| PARP12 | 716[4] | - | mono-ADP-ribosyltransferase |
Note: A lower IC50 value indicates higher potency. The data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. A widely used method for assessing PARP inhibitor activity is the PARP Activity Screening and Inhibitor Testing Assay (PASTA) .
PARP Activity Screening and Inhibitor Testing Assay (PASTA)
This biochemical assay measures the ADP-ribosylation activity of PARP enzymes.[10]
Principle: The assay quantifies the incorporation of a modified NAD+ analog (6-alkyne-NAD+) onto a substrate protein (e.g., histones or the PARP enzyme itself via auto-ADP-ribosylation). The alkyne-tagged ADP-ribose is then detected via a click chemistry reaction with an azide-containing detection reagent (e.g., biotin-azide), followed by a secondary detection system (e.g., streptavidin-HRP and a chemiluminescent substrate). The luminescence signal is proportional to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2x solution of the PARP enzyme in reaction buffer.
-
Prepare a 2x solution of the test inhibitor at various concentrations.
-
Prepare a 4x solution of 6-alkyne-NAD+ (final concentration typically 100 µM to reflect cellular NAD+ levels).[10]
-
Prepare a solution of the acceptor protein (if not measuring auto-ADP-ribosylation).
-
-
Enzymatic Reaction:
-
Add 25 µL of the 2x PARP enzyme solution to the wells of a 96-well plate.[10]
-
Add 25 µL of the 2x inhibitor solution mixed with the 4x 6-alkyne-NAD+ to the wells.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add the click chemistry reaction cocktail containing the azide-biotin.
-
Incubate to allow the click reaction to occur.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Incubate and wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PARP7 and a typical experimental workflow for evaluating PARP7 inhibitors.
Caption: PARP7 negatively regulates the type I interferon (IFN) signaling pathway by inhibiting TBK1.
Caption: PARP7 modulates androgen receptor (AR) signaling through mono-ADP-ribosylation.[2][3]
Caption: A generalized workflow for screening and identifying selective PARP7 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP7 mono-ADP-ribosylates the Agonist Conformation of the Androgen Receptor in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 - Wikipedia [en.wikipedia.org]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RBN-2397 - MedChem Express [bioscience.co.uk]
- 8. KMR-206 | PARP7 inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Parp7-IN-19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Parp7-IN-19 (also known as KMR-206) and its primary alternative, RBN-2397 (Atamparib), for validating target engagement of Poly(ADP-ribose) polymerase 7 (PARP7) in cellular models. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the associated signaling pathway and experimental workflows.
Introduction to PARP7
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2][3][4] By catalyzing the mono-ADP-ribosylation (MARylation) of target proteins, including TANK-binding kinase 1 (TBK1), PARP7 suppresses the innate immune response.[2][4] This function makes PARP7 a compelling target in immuno-oncology, as its inhibition can restore IFN-I signaling and promote anti-tumor immunity.[1][5] Validating that a chemical probe, such as this compound, engages with PARP7 inside a cell is a critical step in its development as a therapeutic agent.
Comparison of PARP7 Inhibitors: this compound vs. RBN-2397
This compound (KMR-206) and RBN-2397 are structurally distinct small molecule inhibitors of PARP7.[1] While both potently inhibit PARP7's catalytic activity, they exhibit different selectivity profiles across the broader PARP family.
| Inhibitor | Scaffold | PARP7 IC₅₀ | Selectivity Notes | Cellular EC₅₀ (NCI-H1373) |
| This compound (KMR-206) | Phthalazinone | ~8 nM[6] | >50-fold selective for PARP7 over most PARPs, with ~10-fold selectivity over PARP10 and PARP11.[1] Notably more selective against PARP2 than RBN-2397.[1] | 104 nM[1][6] |
| RBN-2397 (Atamparib) | Pyridazinone | ~6 nM[6] | Potently inhibits PARP2 (IC₅₀ = 30.3 nM).[1] Weakly inhibits PARP1 (IC₅₀ = 2639 nM) and PARP12 (IC₅₀ = 716 nM).[1] | 17.8 nM[1][6] |
PARP7 Signaling Pathway and Inhibitor Action
PARP7 acts as a brake on the innate immune system's cytosolic nucleic acid sensing pathway. Upon detection of cytosolic DNA by cGAS, the STING pathway is activated, leading to the phosphorylation of TBK1. Activated TBK1 then phosphorylates IRF3, which dimerizes, translocates to the nucleus, and induces the expression of type I interferons like IFN-β. PARP7 inhibits this cascade by mono-ADP-ribosylating TBK1, preventing its activation.[2][3] PARP7 inhibitors like this compound block this MARylation activity, thereby "releasing the brake" and restoring IFN-β production.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Experimental Protocols for Target Engagement Validation
Validating that an inhibitor binds to its intended target within a cell is crucial. Below are methodologies commonly used to confirm this compound target engagement.
Split NanoLuciferase (NanoLuc®) HiBiT Assay
This quantitative assay monitors the endogenous levels of PARP7 protein, which are known to increase upon inhibitor binding and stabilization.[7][8] It provides a robust, high-throughput method to determine the cellular efficacy and target engagement of inhibitors.[7][8]
Experimental Workflow:
Caption: Workflow for the Split NanoLuc® HiBiT target engagement assay.
Detailed Protocol:
-
Cell Culture: Culture HiBiT-PARP7 knock-in CT-26 cells in appropriate media in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Treat cells and incubate for a set period (e.g., 18 hours). Include a DMSO vehicle control. To enhance the dynamic range, cells can be co-treated with an Aryl Hydrocarbon Receptor (AHR) agonist like L-Kynurenine (L-Kyn) to upregulate PARP7 expression.[7]
-
Lysis and Detection: Remove media and lyse the cells by adding the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit and luciferase substrate.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal development. Measure the luminescent signal using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit a four-parameter dose-response curve to determine the EC₅₀ value, which represents the concentration required for half-maximal stabilization of PARP7.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly assesses the physical binding of a drug to its target protein in cells.[9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Detailed Protocol:
-
Cell Treatment: Treat intact cells (e.g., MCF7) with either this compound or a vehicle control (DMSO) for a specified time (e.g., 40 minutes).[9]
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 62°C) for 3 minutes, followed by cooling for 3 minutes.[9]
-
Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured PARP7) from the precipitated, denatured proteins by centrifugation.
-
Detection by Western Blot: Analyze the amount of soluble PARP7 in the supernatant at each temperature using Western blotting with a PARP7-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PARP7 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[9]
Western Blotting for PARP7 Stabilization
A straightforward, albeit less quantitative, method to observe target engagement is to measure the total cellular PARP7 protein levels by Western blot. Endogenous PARP7 is a labile protein and often undetectable.[7][8] Treatment with an effective inhibitor stabilizes the protein, making it detectable.[1][7][12]
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., CT-26 or MCF-7) and treat with this compound, a control inhibitor (RBN-2397), or DMSO for 18-24 hours.[1][12]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and probe with a primary antibody against PARP7 (e.g., 1:500-1:2000 dilution). Follow with an appropriate HRP-conjugated secondary antibody. Use a loading control like GAPDH or α-tubulin to ensure equal protein loading.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the PARP7 band intensity in inhibitor-treated lanes compared to the vehicle control indicates protein stabilization and thus target engagement.[1][12]
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Publications — CETSA [cetsa.org]
- 12. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Target: Validating PARP7 Inhibition with CRISPR-Cas9
A definitive guide to confirming Parp7-IN-19's mechanism of action through genetic ablation, benchmarked against established biochemical and biophysical methods.
In the quest for novel cancer therapeutics, the specific and selective targeting of enzymes like Poly(ADP-ribose) polymerase 7 (PARP7) holds immense promise. The small molecule inhibitor, this compound, and its close analog RBN-2397, have emerged as potent agents that modulate the type I interferon response, showing significant anti-tumor activity. However, rigorous validation of the intended target is paramount in drug development. This guide provides a comprehensive comparison of CRISPR-Cas9-mediated gene knockout with alternative biochemical and biophysical methods for unequivocally validating that PARP7 is the direct target of this compound/RBN-2397.
CRISPR-Cas9 Knockout: The Gold Standard for In-Cell Target Validation
The most direct method to validate that a drug's cellular activity is mediated through a specific target is to observe the drug's effect in the absence of that target. CRISPR-Cas9 gene editing provides a powerful tool to create knockout cell lines that lack the protein of interest. By comparing the cellular response to this compound in wild-type versus PARP7 knockout (KO) cells, researchers can definitively attribute the inhibitor's effects to its interaction with PARP7.
Recent studies have demonstrated that the effects of RBN-2397 on downstream signaling pathways are ablated in PARP7 KO cells. For instance, the induction of STAT1 phosphorylation, a key event in the type I interferon signaling cascade, is observed in wild-type cells upon RBN-2397 treatment but is absent in PARP7 KO cells, confirming the on-target effect of the inhibitor.[1]
Experimental Workflow: CRISPR-Cas9-mediated PARP7 Knockout
Caption: Workflow for generating PARP7 knockout cell lines using CRISPR-Cas9.
Alternative Validation Methods: A Multi-pronged Approach
While CRISPR-Cas9 provides the ultimate in-cell validation, a combination of orthogonal methods is crucial for a comprehensive understanding of a drug's target engagement and mechanism of action.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in living cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.
In the context of PARP7, treating cells with RBN-2397 would be expected to increase the thermal stability of PARP7. This is measured by heating cell lysates to various temperatures and then quantifying the amount of soluble PARP7 remaining by Western blot or other protein detection methods. An increase in the melting temperature (Tm) of PARP7 in the presence of the inhibitor confirms direct binding.
Biochemical Assays
Biochemical assays are essential for determining the potency and selectivity of an inhibitor. These in vitro assays typically use purified recombinant PARP7 enzyme and measure its catalytic activity in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. RBN-2397 has been shown to be a potent inhibitor of PARP7 with an IC50 of less than 3 nM in biochemical assays.[2]
Downstream Signaling and Phenotypic Assays
Validating that an inhibitor modulates the known signaling pathways of its target provides strong evidence for its on-target activity. PARP7 is a known negative regulator of the type I interferon (IFN) signaling pathway.[3][4] Therefore, a specific PARP7 inhibitor should phenocopy the effects of PARP7 loss.
Treatment of cancer cell lines with RBN-2397 has been shown to increase the expression of IFN-β and other interferon-stimulated genes (ISGs).[5][6] This effect is consistent with the phenotype observed in PARP7 knockout cells, further validating PARP7 as the target.
Quantitative Data Comparison
The following tables summarize the expected and reported quantitative data from the different validation methods.
Table 1: Comparison of RBN-2397 Effects in Wild-Type vs. PARP7 KO Cells
| Assay | Wild-Type Cells + RBN-2397 | PARP7 KO Cells + RBN-2397 | Conclusion |
| IFN-β Induction | Significant Increase | No Significant Increase | RBN-2397's effect on IFN-β is PARP7-dependent. |
| STAT1 Phosphorylation | Increased | No Increase | The inhibitor's impact on this key signaling node requires PARP7.[1] |
| Cell Viability (e.g., in sensitive lines) | Decreased | No Significant Decrease | The anti-proliferative effect is mediated through PARP7. |
| AR ADP-ribosylation | Inhibited | Not Applicable (No Target) | Confirms inhibitor blocks the catalytic activity of PARP7.[7] |
Table 2: Comparison of Alternative Validation Methods for this compound/RBN-2397
| Method | Parameter Measured | Typical Result for RBN-2397 | Interpretation |
| Biochemical Assay | IC50 | < 3 nM[2] | Potent inhibitor of PARP7 enzymatic activity. |
| Cellular Thermal Shift Assay (CETSA) | Change in Melting Temperature (ΔTm) | Increased Tm of PARP7 | Direct binding of the inhibitor to PARP7 in cells. |
| NanoBRET Target Engagement Assay | BRET Signal | Displacement of Tracer | Confirms binding to PARP7 in a cellular context.[8] |
| IFN Signaling Assay | IFN-β mRNA/protein levels | Increased | On-target modulation of a known PARP7-regulated pathway.[5] |
Signaling Pathway Diagrams
PARP7-Mediated Regulation of Type I Interferon Signaling
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Validation Logic: CRISPR-Cas9 vs. Inhibitor
Caption: Logic of using PARP7 KO cells to validate inhibitor on-target effects.
Experimental Protocols
CRISPR-Cas9 Mediated PARP7 Knockout
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting early exons of the PARP7 gene using a publicly available tool (e.g., Benchling, CRISPOR). Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles. Harvest the virus-containing supernatant and transduce the target cancer cell line (e.g., NCI-H1373, CT26).
-
Selection and Clonal Isolation: Select transduced cells with puromycin for 3-5 days. Perform single-cell sorting or limiting dilution to isolate individual clones.
-
Knockout Validation: Expand individual clones and extract genomic DNA and protein. Confirm the presence of indels in the PARP7 gene by Sanger sequencing of the target locus. Verify the absence of PARP7 protein expression by Western blot analysis.
-
Functional Assays: Use the validated PARP7 KO clones and a wild-type control to perform functional assays with this compound, such as cell viability assays, and analysis of downstream signaling (e.g., IFN-β ELISA, Western blot for p-STAT1).
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the amount of soluble PARP7 in each sample by Western blot using a PARP7-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble PARP7 as a function of temperature for both vehicle and inhibitor-treated samples. Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.
Conclusion
The validation of a drug's target is a critical step in its development. While biochemical and biophysical assays like CETSA provide strong evidence of direct binding and inhibitory activity, CRISPR-Cas9-mediated gene knockout offers the most definitive in-cell validation of a drug's mechanism of action. By demonstrating that the cellular effects of this compound are lost in the absence of PARP7, researchers can confidently attribute its anti-tumor properties to the on-target inhibition of PARP7. A multi-faceted approach, combining genetic, biophysical, and biochemical methods, provides the most robust and comprehensive validation of PARP7 as the target of this compound.
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming PARP1/2 Inhibitor Resistance: A Comparative Guide to the Potential Role of PARP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) inhibitors represents a significant clinical challenge in the treatment of cancers with deficiencies in homologous recombination repair. This guide provides a comparative analysis of the novel PARP7 inhibitor, Parp7-IN-19, and its potential utility in overcoming resistance to established PARP1/2 inhibitors. Due to the limited public data on this compound, this guide will focus on the well-characterized and structurally distinct PARP7 inhibitor, RBN-2397, as a proxy to explore the therapeutic hypothesis.
Executive Summary
Resistance to PARP1/2 inhibitors is a multifaceted problem, often involving the restoration of homologous recombination (HR) proficiency, stabilization of replication forks, or increased drug efflux.[1] PARP7, a mono-ADP-ribosyltransferase, has emerged as a novel therapeutic target in oncology.[2] Unlike PARP1/2, PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of anti-tumor immunity.[3] The PARP7 inhibitor RBN-2397 has demonstrated potent anti-tumor activity through both direct cancer cell effects and immune stimulation.[4] A key mechanistic feature of potent PARP1/2 inhibitors is their ability to "trap" the PARP enzyme on DNA, leading to cytotoxic DNA-protein complexes. Intriguingly, the PARP7 inhibitor RBN-2397 has also been shown to induce trapping of PARP7 on chromatin, suggesting a parallel mechanism of action that could be exploited in resistant settings.[5] While direct evidence of a PARP7 inhibitor overcoming PARP1/2 inhibitor resistance is not yet available in published literature, this guide will explore the mechanistic rationale and present available preclinical data to inform future research directions.
Comparison of PARP7 and PARP1/2 Inhibitors
| Feature | PARP1/2 Inhibitors (e.g., Olaparib, Talazoparib) | PARP7 Inhibitor (RBN-2397) |
| Primary Target(s) | PARP1, PARP2 | PARP7 |
| Primary Mechanism of Action | Catalytic inhibition and trapping of PARP1/2 at sites of single-strand DNA breaks, leading to replication fork collapse and synthetic lethality in HR-deficient cells.[6] | Catalytic inhibition of PARP7, leading to activation of the type I interferon signaling pathway and anti-tumor immunity.[3] Also induces trapping of PARP7 on chromatin.[5] |
| Key Cellular Effects | Accumulation of DNA double-strand breaks, cell cycle arrest, apoptosis.[6] | Increased expression of interferon-stimulated genes, enhanced immune cell infiltration, direct inhibition of cancer cell proliferation.[3][4] |
| Resistance Mechanisms | Restoration of HR function (e.g., secondary BRCA mutations), stabilization of replication forks, increased drug efflux.[7] | Not yet fully characterized. Potential mechanisms could involve alterations in the type I interferon pathway or drug efflux pumps. |
Quantitative Data on PARP7 Inhibitor RBN-2397
In Vitro Potency of RBN-2397
| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| Biochemical Assay | PARP7 | - | <3 nM | [8] |
| Cell-Based MARylation Assay | PARP7 | NCI-H1373 | 2 nM | [4] |
| Cell Proliferation Assay | - | NCI-H1373 | 20 nM | [8] |
| In Vitro ADP-ribosyltransferase Assay | PARP7 | - | ~7.6 nM | [9] |
| In Vitro ADP-ribosyltransferase Assay | PARP1 | - | 110 nM | [9] |
Synergistic Effect of RBN-2397 with Paclitaxel in Ovarian Cancer Cells
| Cell Line | Treatment | Effect on Cell Proliferation | Reference |
| OVCAR4 | 500 nM RBN-2397 | Significant decrease | [10] |
| OVCAR4 | 0.4 nM Paclitaxel | Significant decrease | [10] |
| OVCAR4 | 500 nM RBN-2397 + 0.4 nM Paclitaxel | More pronounced decrease than single agents | [10] |
| OVCAR3 | 500 nM RBN-2397 | No significant decrease | [10] |
| OVCAR3 | 0.4 nM Paclitaxel | No significant decrease | [10] |
| OVCAR3 | 500 nM RBN-2397 + 0.4 nM Paclitaxel | Significant decrease | [10] |
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanisms of PARP7 inhibition in PARP1/2 inhibitor-resistant cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of inhibitors on cancer cell lines.
Materials:
-
PARP1/2 inhibitor-sensitive and -resistant cell lines
-
This compound or RBN-2397
-
PARP1/2 inhibitor (e.g., Olaparib)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors (this compound/RBN-2397, PARP1/2 inhibitor, or combination) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blotting for PARP7 and p-STAT1
This protocol is used to determine the protein levels of PARP7 and the activation of the type I interferon pathway (p-STAT1).
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP7, anti-p-STAT1, anti-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for PARP1 and PARP7 Interaction
This protocol can be adapted to investigate potential interactions between PARP7 and components of the DNA damage response pathway that are relevant to PARP1/2 inhibitor resistance. While a direct interaction between PARP1 and PARP7 is not established as a primary mechanism, this protocol serves as a template for exploring novel protein-protein interactions.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PARP7)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., PARP1) and the immunoprecipitated protein (PARP7).
Future Directions and Conclusion
The current body of evidence suggests that PARP7 inhibition, exemplified by RBN-2397, presents a novel therapeutic strategy in oncology with a distinct mechanism of action from PARP1/2 inhibitors. The induction of a type I interferon response and the potential for a "PARP trapping-like" effect on PARP7 are compelling reasons to investigate its efficacy in the context of PARP1/2 inhibitor resistance.
Future preclinical studies should directly assess the effect of PARP7 inhibitors, alone and in combination with PARP1/2 inhibitors, in well-characterized PARP1/2 inhibitor-resistant cell lines and patient-derived xenograft models. Such studies will be crucial to validate the therapeutic hypothesis and to identify potential biomarkers of response. The experimental protocols provided in this guide offer a starting point for researchers to embark on these important investigations. While the clinical journey for PARP7 inhibitors is still in its early stages, the unique biology of PARP7 offers a promising new avenue to address the significant clinical challenge of acquired resistance to PARP1/2 inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Parp7-IN-19 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parp7-IN-19, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with other targeted therapies. Due to the limited public data on this compound, this guide will utilize the extensively studied and clinically evaluated PARP7 inhibitor, RBN-2397, as a proxy to objectively assess its performance, potential for cross-resistance, and synergistic interactions. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action: A Divergence from Classical PARP Inhibitors
Unlike traditional PARP inhibitors (PARPi) that primarily target PARP1 and PARP2 to exploit deficiencies in DNA damage repair (DDR), particularly in homologous recombination-deficient (HRD) tumors, this compound operates through a distinct mechanism. PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN) signaling pathway. Inhibition of PARP7 by agents like this compound or RBN-2397 lifts this suppression, leading to the activation of the cGAS-STING pathway and subsequent production of type I interferons. This, in turn, stimulates an innate and adaptive anti-tumor immune response.
Another key mechanistic aspect of some PARP7 inhibitors is the "trapping" of the PARP7 enzyme on chromatin. This action is reminiscent of the trapping mechanism of PARP1/2 inhibitors and may contribute to its cytotoxic effects, independent of the immune response.
Below is a diagram illustrating the signaling pathway affected by this compound.
Safety Operating Guide
Navigating the Safe Disposal of Parp7-IN-19: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
As a novel and potent inhibitor of PARP7, Parp7-IN-19 is an invaluable tool in oncological and immunological research. While specific safety and disposal documentation for this compound is not publicly available, prudent laboratory practice dictates that it should be handled as a potentially hazardous substance. This guide provides a comprehensive framework for the safe disposal of this compound, drawing upon established protocols for managing chemical waste in research settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
All laboratory personnel handling this compound must be trained in hazardous waste management and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Quantitative Data on Hazardous Waste Accumulation
To prevent the over-accumulation of hazardous waste in the laboratory, strict adherence to the following universally recognized limits is mandatory.
| Waste Category | Maximum Accumulation Limit | Action Required |
| General Hazardous Waste | 55 gallons | Schedule a pickup with your institution's EHS department immediately.[1] |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | Schedule a pickup with your institution's EHS department within 3 days.[1] |
Experimental Protocols for Waste Management
The following step-by-step protocols are designed to guide researchers in the proper segregation and disposal of various waste streams generated during the use of this compound.
1. Unused or Expired this compound (Solid Form)
-
Waste Minimization: Before designating as waste, check if other researchers in your institution can use the compound.[2][3]
-
Containerization: If disposal is necessary, the compound should remain in its original, clearly labeled container.
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "this compound" and including the chemical formula (C24H25F6N7O3).
-
Storage: Store the container in a designated satellite accumulation area (SAA) for hazardous waste, segregated from incompatible materials.[4]
-
Disposal: Arrange for pickup by your institution's EHS department for proper disposal.
2. This compound Solutions (Liquid Waste)
-
Segregation: Collect all aqueous and solvent-based solutions containing this compound in separate, designated hazardous waste containers.[2][5] Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Containerization: Use chemically compatible, leak-proof containers for liquid waste.[5][6] The original solvent container is often a suitable choice.
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the solvent, and "this compound" with its estimated concentration.
-
Storage: Keep containers tightly sealed and stored in a designated SAA with secondary containment to prevent spills.[3]
-
Disposal: Do not dispose of solutions down the drain.[3][4] All liquid waste containing this compound must be collected by your institution's EHS department.
3. Contaminated Laboratory Supplies (Solid Waste)
-
Collection: All disposable items that have come into contact with this compound, such as gloves, pipette tips, vials, and absorbent paper, must be considered solid hazardous waste.
-
Containerization: Collect these materials in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled as "Solid Hazardous Waste Contaminated with this compound."
-
Storage: Store the container in the SAA.
-
Disposal: Arrange for pickup by your institution's EHS department.
4. Empty this compound Containers
-
Triple Rinsing: Once the container is empty, it must be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[3][6]
-
Container Disposal: After triple rinsing and allowing it to air dry, deface or remove the original label and dispose of the container in the regular trash, unless your institution's policy dictates otherwise.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Parp7-IN-19
Essential Safety and Handling Guide for Parp7-IN-19
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PARP7 inhibitor, this compound.
This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of Poly (ADP-ribose) polymerase 7. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research. The following procedures are based on best practices for handling potent research compounds and information derived from the Safety Data Sheet (SDS) of a closely related compound, PARP7-IN-22.
I. Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. |
| Hands | Chemical-resistant Gloves (e.g., Nitrile) | Must be worn at all times when handling the compound or contaminated surfaces. Inspect for tears or holes before use. |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Consult your institution's safety officer for respirator selection and fit-testing if required. |
II. Handling and Storage
Proper handling and storage are critical to prevent contamination and degradation of the compound.
| Aspect | Procedure |
| Handling | - Handle in a designated area, such as a chemical fume hood, to minimize inhalation exposure. - Avoid direct contact with skin, eyes, and clothing. - Prevent the formation of dust and aerosols. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed, light-resistant container. - Keep in a cool, dry, and well-ventilated place. - The supplier recommends storage at room temperature. |
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |
| Minor Spill | - Wear appropriate PPE. - Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth). - Collect the absorbed material into a sealed container for disposal. - Clean the spill area with a suitable decontaminating solution. |
| Major Spill | - Evacuate the area immediately. - Alert others in the vicinity and your supervisor. - Contact your institution's emergency response team. |
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, absorbent pads) | - Collect in a sealed, labeled container. - Dispose of as hazardous chemical waste. |
| Empty Containers | - Triple-rinse the container with a suitable solvent. - Dispose of the rinsate as hazardous waste. - The empty, rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as regular waste. |
Visual Workflow Guides
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
